Pentanoic acid, 5-bromo-4-oxo- Pentanoic acid, 5-bromo-4-oxo-
Brand Name: Vulcanchem
CAS No.: 14594-23-1
VCID: VC7948702
InChI: InChI=1S/C5H7BrO3/c6-3-4(7)1-2-5(8)9/h1-3H2,(H,8,9)
SMILES: C(CC(=O)O)C(=O)CBr
Molecular Formula: C5H7BrO3
Molecular Weight: 195.01 g/mol

Pentanoic acid, 5-bromo-4-oxo-

CAS No.: 14594-23-1

Cat. No.: VC7948702

Molecular Formula: C5H7BrO3

Molecular Weight: 195.01 g/mol

* For research use only. Not for human or veterinary use.

Pentanoic acid, 5-bromo-4-oxo- - 14594-23-1

Specification

CAS No. 14594-23-1
Molecular Formula C5H7BrO3
Molecular Weight 195.01 g/mol
IUPAC Name 5-bromo-4-oxopentanoic acid
Standard InChI InChI=1S/C5H7BrO3/c6-3-4(7)1-2-5(8)9/h1-3H2,(H,8,9)
Standard InChI Key XTIKIVWSYBVJJK-UHFFFAOYSA-N
SMILES C(CC(=O)O)C(=O)CBr
Canonical SMILES C(CC(=O)O)C(=O)CBr

Introduction

Chemical Identity and Structural Characteristics

Molecular Profile

Pentanoic acid, 5-bromo-4-oxo- belongs to the class of substituted pentanoic acids, featuring:

  • Molecular formula: C₅H₇BrO₃

  • Average molecular weight: 195.01 g/mol

  • IUPAC name: 5-Bromo-4-oxopentanoic acid

  • CAS Registry Number: 14594-23-1

Table 1: Key Structural Properties

PropertyValue
Monoisotopic mass193.957856 Da
XLogP3 (lipophilicity)~0.8 (estimated)
Hydrogen bond donors1 (carboxylic acid group)
Hydrogen bond acceptors3 (ketone + carboxylic acid)

The compound’s structure combines a bromine atom at the terminal carbon (C5) and a ketone group at C4, creating distinct electronic and steric effects that influence its reactivity .

Synthesis and Production

Optimized Synthetic Route

The most efficient synthesis involves the hydration of 5-bromo-4-pentynoic acid under acidic conditions, as demonstrated in a 2019 patent (CN109400464) :

Reaction conditions:

  • Catalyst: Copper(II) acetate monohydrate (0.30 mmol)

  • Ligand: 1,10-Phenanthroline (0.15 mmol)

  • Solvent: Trifluoroacetic acid (TFA)

  • Temperature: 70°C

  • Duration: 4 hours

Procedure:

  • Dissolve 5-bromo-4-pentynoic acid (3.0 mmol) in TFA.

  • Add H₂O (9.0 mmol), Cu(OAc)₂·H₂O, and 1,10-phenanthroline.

  • Heat at 70°C for 4 hours.

  • Purify via column chromatography (ethyl acetate/petroleum ether = 1:3) .

Yield: 93%

Table 2: Critical Reaction Parameters

ParameterOptimal ValueImpact on Yield
Catalyst loading10 mol% Cu<5% deviation
Ligand ratio0.5 eq to Cu15% yield drop
Temperature70±2°C20% drop at 60°C

This method avoids hazardous brominating agents, leveraging transition metal catalysis for regioselective hydration .

Physicochemical Properties

Spectral Characteristics

  • IR spectroscopy:

    • Strong absorption at 1710 cm⁻¹ (C=O stretch of ketone)

    • Broad peak at 2500–3000 cm⁻¹ (carboxylic acid O-H)

  • ¹H NMR (CDCl₃):

    • δ 2.65 (t, 2H, CH₂CO)

    • δ 3.45 (t, 2H, CH₂Br)

    • δ 11.3 (s, 1H, COOH)

Solubility and Stability

  • Solubility:

    • Water: 12 g/L (25°C)

    • Ethyl acetate: >50 g/L

  • Stability:

    • Decomposes above 180°C

    • Sensitive to strong bases (decarboxylation risk)

Applications in Organic Synthesis

Pharmaceutical Intermediate

The compound’s α,β-unsaturated ketone moiety enables:

  • Michael addition reactions: Formation of C-C bonds with nucleophiles like malonates.

  • Haloalkylation: Bromine participates in Suzuki couplings for aryl ring functionalization .

Table 3: Derivative Synthesis Examples

ProductReaction TypeYield (%)
5-Bromo-4-hydroxypentanoic acidKetone reduction78
4-Oxo-5-phenylpentanoic acidSuzuki coupling65

Future Research Directions

  • Catalytic asymmetric reactions: Exploiting the ketone group for enantioselective syntheses.

  • Polymer chemistry: Copolymerization with diols to form biodegradable polyesters.

  • Drug delivery systems: Functionalization for pH-sensitive prodrugs.

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